Ethanone, 1-[5-(difluoromethoxy)-3-pyridinyl]-
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Overview
Description
1-(5-(Difluoromethoxy)pyridin-3-yl)ethan-1-one is a chemical compound characterized by the presence of a difluoromethoxy group attached to a pyridine ring
Preparation Methods
One common method is the late-stage difluoromethylation, which involves the formation of X–CF₂H bonds where X can be carbon, oxygen, nitrogen, or sulfur . This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions . Industrial production methods often utilize metal-based catalysts to transfer CF₂H to specific sites on the pyridine ring .
Chemical Reactions Analysis
1-(5-(Difluoromethoxy)pyridin-3-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
1-(5-(Difluoromethoxy)pyridin-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-(Difluoromethoxy)pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various targets, leading to its observed effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(5-(Difluoromethoxy)pyridin-3-yl)ethan-1-one can be compared with other similar compounds, such as trifluoromethylpyridines. While both compounds contain fluorinated pyridine rings, the presence of the difluoromethoxy group in 1-(5-(Difluoromethoxy)pyridin-3-yl)ethan-1-one imparts unique chemical properties and reactivity . Similar compounds include trifluoromethylpyridines and other fluorinated pyridine derivatives .
Properties
Molecular Formula |
C8H7F2NO2 |
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Molecular Weight |
187.14 g/mol |
IUPAC Name |
1-[5-(difluoromethoxy)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H7F2NO2/c1-5(12)6-2-7(4-11-3-6)13-8(9)10/h2-4,8H,1H3 |
InChI Key |
IXCZOEJAWAXHDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CN=C1)OC(F)F |
Origin of Product |
United States |
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